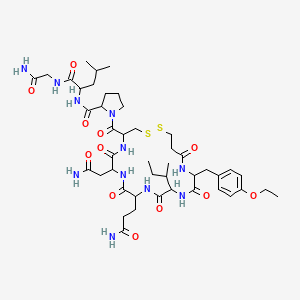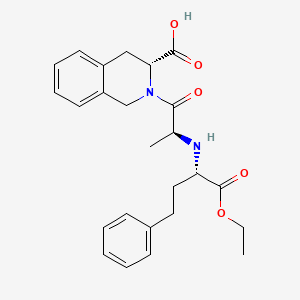
epi-Carboxy quinapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-Carboxy quinapril is a derivative of quinapril, which is an angiotensin-converting enzyme (ACE) inhibitor. Quinapril is primarily used in the treatment of hypertension and congestive heart failure.
Preparation Methods
The synthesis of epi-Carboxy quinapril involves several steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its acid addition salt .
Chemical Reactions Analysis
Epi-Carboxy quinapril undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another.
Scientific Research Applications
Epi-Carboxy quinapril has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the study of quinapril and its related compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its role as an ACE inhibitor.
Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of hypertension and heart failure.
Industry: this compound is used in the pharmaceutical industry for quality control and the development of new ACE inhibitors .
Mechanism of Action
Epi-Carboxy quinapril, like quinapril, is an ACE inhibitor. It works by inhibiting the activity of the angiotensin-converting enzyme, which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism is crucial in the treatment of hypertension and heart failure .
Comparison with Similar Compounds
Epi-Carboxy quinapril is similar to other ACE inhibitors such as:
Captopril: The first ACE inhibitor developed, known for its sulfhydryl group.
Enalapril: A widely used ACE inhibitor that is converted to its active form, enalaprilat, in the body.
Quinapril: The parent compound of this compound, known for its potent ACE inhibitory activity
This compound is unique due to its specific structural features and its role as an impurity in quinapril, providing insights into the synthesis and quality control of ACE inhibitors.
Properties
CAS No. |
103833-16-5 |
|---|---|
Molecular Formula |
C25H30N2O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22+/m0/s1 |
InChI Key |
JSDRRTOADPPCHY-BULFRSBZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



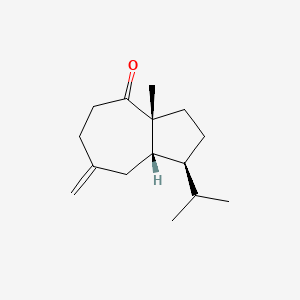

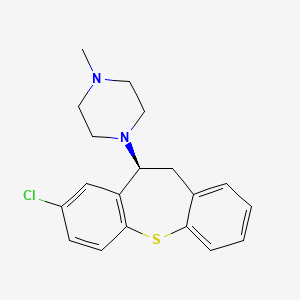
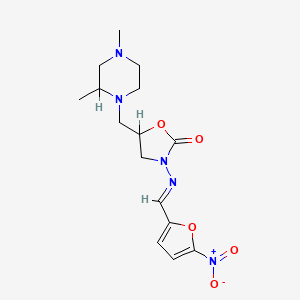





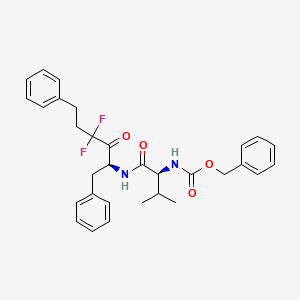
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)

